2-(2-fluorophenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one
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Overview
Description
2-(2-fluorophenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one is a synthetic organic compound that belongs to the class of benzoxazinones This compound is characterized by the presence of a fluorophenyl group and two methyl groups attached to the benzoxazinone core
Preparation Methods
The synthesis of 2-(2-fluorophenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzoxazinone core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the fluorophenyl group: This step often involves the use of fluorinated reagents and catalysts to attach the fluorophenyl group to the benzoxazinone core.
Industrial production methods may involve optimization of these steps to improve yield and scalability. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
2-(2-fluorophenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other substituents using appropriate reagents and conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-fluorophenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The fluorophenyl group and the benzoxazinone core play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
2-(2-fluorophenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one can be compared with other similar compounds such as:
2-Fluorodeschloroketamine: Both compounds contain a fluorophenyl group, but differ in their core structures and functional groups.
2-Fluorophenyl isocyanate: This compound also features a fluorophenyl group but has different reactivity and applications.
Properties
IUPAC Name |
2-(2-fluorophenyl)-6,8-dimethyl-3,1-benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO2/c1-9-7-10(2)14-12(8-9)16(19)20-15(18-14)11-5-3-4-6-13(11)17/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFMZCJGQPKAHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)OC(=N2)C3=CC=CC=C3F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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